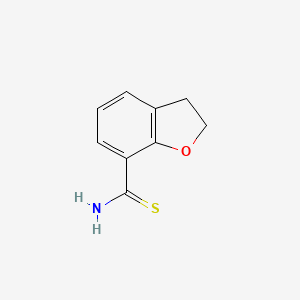
3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate: is an organic compound that features both an indole and a piperazine ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperazine ring is often found in various drugs due to its ability to enhance the pharmacokinetic properties of compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate typically involves the reaction of 1H-indole-3-carboxaldehyde with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and monitoring the progress of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The indole ring in tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to yield reduced forms of the indole ring.
Substitution: The indole ring can participate in electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its role as a ligand for various biological receptors. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate is explored for its potential as a pharmacophore in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable compound in drug discovery.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block in industrial chemistry.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole ring can interact with various receptors, while the piperazine ring can enhance the compound’s binding affinity and pharmacokinetic properties. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate
- tert-Butyl 3-[(1H-indol-3-yl)methyl]piperidine-1-carboxylate
- tert-Butyl 4-[(1H-indol-3-yl)methyl]piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate is unique due to the specific positioning of the indole and piperazine rings, which can influence its biological activity and chemical reactivity. The presence of the tert-butyl group also adds steric hindrance, which can affect the compound’s interactions with other molecules.
Eigenschaften
Molekularformel |
C18H25N3O2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
tert-butyl 3-(1H-indol-3-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-9-8-19-14(12-21)10-13-11-20-16-7-5-4-6-15(13)16/h4-7,11,14,19-20H,8-10,12H2,1-3H3 |
InChI-Schlüssel |
LIILSXAZZQCLIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)

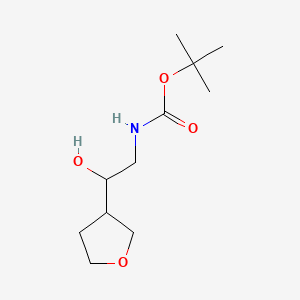
![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)

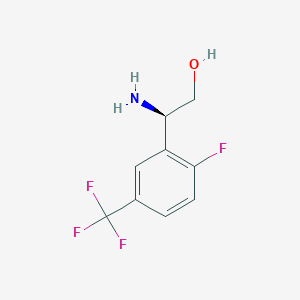
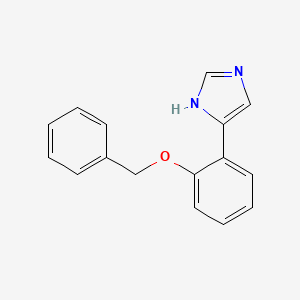
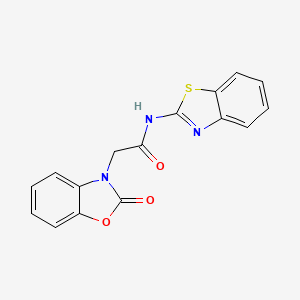
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
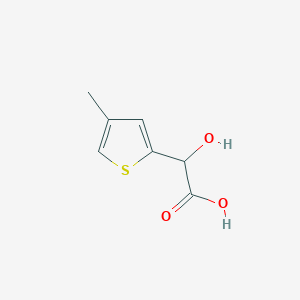
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
